4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline
Description
4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline is a secondary amine featuring a chloro-substituted aniline core and a branched alkyne substituent. It is synthesized via Sonogashira coupling between N-benzyl-2-iodoaniline and 4-chloro-N-(2-methylbut-3-yn-2-yl)benzamide, yielding a pale yellow solid with a melting point of 130.2–131.0°C and 60% isolated yield . The compound’s unique structure, combining an electron-withdrawing chlorine atom and a sterically bulky alkyne group, makes it relevant in organic synthesis and materials science.
Properties
IUPAC Name |
4-chloro-N-(2-methylbut-3-yn-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-4-11(2,3)13-10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWFOHDYWIFTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611859 | |
| Record name | 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14465-32-8 | |
| Record name | 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an S<sub>N</sub>1 mechanism , facilitated by the stability of the tertiary carbocation intermediate formed from 3-chloro-3-methyl-1-butyne. In a typical procedure, 4-chloroaniline is combined with the propargyl chloride in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane. A base, such as sodium hydroxide or potassium carbonate, is added to deprotonate the aniline, enhancing its nucleophilicity.
For example, source demonstrates a related alkylation using 4-hydroxybenzaldehyde and 3-chloro-3-methyl-1-butyne in a water-DMF mixture (8:5 v/v) with NaOH. Adapted for 4-chloroaniline, this protocol yields the target compound at 70–80% efficiency after 12–24 hours at 60–80°C.
Optimization of Reaction Parameters
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Solvent Selection : DMF outperforms solvents like tetrahydrofuran (THF) due to its high polarity and ability to stabilize ionic intermediates.
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Base Strength : Strong bases (e.g., NaOH) favor faster deprotonation but risk side reactions, whereas mild bases (e.g., K<sub>2</sub>CO<sub>3</sub>) provide better control.
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Temperature : Elevated temperatures (60–80°C) accelerate the reaction but require careful monitoring to prevent decomposition.
Table 1: Comparative Analysis of Alkylation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF/Water (8:5) | 78 | 95 |
| Base | NaOH | 75 | 93 |
| Temperature | 70°C | 80 | 97 |
| Reaction Time | 18 hours | 82 | 96 |
Alternative Synthetic Pathways
Reductive Amination with Propargyl Ketones
An alternative approach involves reductive amination using 2-methylbut-3-yn-2-one and 4-chloroaniline. This method employs reducing agents like sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol or ethanol. While less common, this route avoids handling reactive propargyl halides and achieves moderate yields (60–65%).
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , offer a modern alternative. Using a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>), a ligand (e.g., Xantphos), and a base (Cs<sub>2</sub>CO<sub>3</sub>), 4-chloroaniline can couple with 2-methylbut-3-yn-2-yl triflate. This method, though costlier, provides superior regioselectivity and yields up to 85%.
Purification and Characterization
Isolation Techniques
Post-reaction, the crude product is typically extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Vacuum distillation (95°C at 5 mmHg) or column chromatography (silica gel, hexane/ethyl acetate) isolates the pure compound, achieving >97% purity.
Analytical Validation
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<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>, 400 MHz): δ 7.25–7.15 (m, 2H, Ar–H), 6.95–6.85 (m, 2H, Ar–H), 2.85 (s, 1H, ≡C–H), 1.65 (s, 6H, CH<sub>3</sub>).
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IR Spectroscopy : Peaks at 3280 cm<sup>−1</sup> (N–H stretch) and 2100 cm<sup>−1</sup> (C≡C stretch) confirm the structure.
Challenges and Mitigation Strategies
Steric Hindrance
The bulky propargyl group impedes nucleophilic attack, necessitating prolonged reaction times or higher temperatures. Microwave-assisted synthesis reduces reaction times by 50% while maintaining yields.
Byproduct Formation
Competing <i>N</i>,<i>N</i>-dialkylation is minimized by using a 1:1 molar ratio of 4-chloroaniline to propargyl halide and slow addition of the electrophile.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat transfer and mixing. For instance, a pilot study achieved 90% yield by reacting 4-chloroaniline (10 mol) with 3-chloro-3-methyl-1-butyne (12 mol) in a tubular reactor at 75°C .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or reduced forms.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
4-Chloro-N-(4-nitrophenyl)aniline (2e) :
This derivative, synthesized via desulfinylative Smiles rearrangement, replaces the alkyne group with a nitro-substituted aryl ring. It exhibits a lower yield (50%) compared to the target compound, likely due to the electron-withdrawing nitro group reducing nucleophilicity during coupling reactions .- 4-Chloro-N-(ferrocenylidene)aniline (26B): Incorporating a ferrocenyl substituent enhances electrochemical activity. Synthesized via imine formation, this compound is used in ferrocene-based quinoline synthesis, though yields for such derivatives vary depending on the substituent’s electronic effects .
Structural and Conformational Differences
Isomeric 3- and 4-Chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline :
The position of the chlorine atom (para vs. meta) significantly impacts hydrogen bonding and crystal packing. The 4-chloro isomer (II) forms stronger intermolecular interactions due to the para-substituent’s symmetry, enhancing thermal stability .- 4-Chloro-N-(3-phenyl-allylidene)aniline: The conjugated C=N (1.273 Å) and C=C (1.324 Å) bonds create a planar structure, with a dihedral angle of 3.27° between aromatic rings. This contrasts with the target compound’s non-planar alkyne group, which introduces steric hindrance .
4-Chloro-N-(2-pyridyl)aniline :
The pyridyl substituent enables N–H⋯N hydrogen bonding, forming dimeric structures. Dihedral angles between aromatic rings (41.84° and 49.24°) suggest reduced conjugation compared to the target compound’s alkyne-linked system .
Data Tables
Table 2: Structural and Electronic Comparisons
Key Research Findings
Substituent Position Matters : Para-chloro derivatives generally exhibit higher symmetry and stability compared to meta or ortho isomers, as seen in corrosion inhibitors and crystal structures .
Steric vs. Electronic Effects : Bulky substituents (e.g., 2-methylbut-3-yn-2-yl) reduce reactivity in coupling reactions but enhance steric protection in coordination complexes .
Applications Driven by Functional Groups: Alkyne groups enable Sonogashira coupling, while pyridyl or benzylidene groups facilitate metal coordination and biochemical interactions .
Biological Activity
4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline is an organic compound with the molecular formula CHClN. It is a derivative of aniline, featuring a chlorine atom at the para position and an N-(2-methylbut-3-yn-2-yl) substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological molecules.
The compound's structure is characterized by:
- A chlorinated aromatic ring, which often influences biological activity.
- An alkyne group that may contribute to reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can result in the inhibition or activation of various biochemical pathways, potentially leading to therapeutic effects.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound have been evaluated for their anti-inflammatory properties. For instance, studies have shown that certain aniline derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical in inflammatory processes .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC values ranged from 10 to 20 µM, indicating potent activity compared to control compounds.
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 2-Chloro-N-[2-(4-methylphenoxy)butyl]aniline) are synthesized using alkylating/alkynylating agents under basic conditions . Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., K₂CO₃ or NaH) critically affect yield. Side reactions like oxidation to quinones or reduction to amines can occur; inert atmospheres (N₂/Ar) and controlled stoichiometry mitigate these .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error . Nuclear magnetic resonance (NMR) resolves substituent positions:
- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), alkyne protons (δ 2.5–3.0 ppm), and methyl groups (δ 1.2–1.5 ppm).
- ¹³C NMR : Chlorinated aromatic carbons (δ 120–130 ppm), alkyne carbons (δ 70–85 ppm) .
X-ray crystallography (e.g., for 4-Chloro-N-(2-pyridyl)aniline) validates bond angles and intermolecular interactions like N–H⋯N hydrogen bonds .
Q. What are the common side products formed during synthesis, and how are they mitigated?
- Methodological Answer : Oxidation products (e.g., quinones) and reduction byproducts (e.g., amines) are common. Chromatographic purification (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) isolate the target compound. TLC monitoring at intermediate steps prevents over-oxidation .
Advanced Research Questions
Q. How does the electron-withdrawing chloro group affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloro group deactivates the aromatic ring, directing nucleophilic attacks to meta/para positions. Kinetic studies using Hammett plots (σ values) or computational DFT calculations (e.g., Fukui indices) quantify substituent effects. For example, in 3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline, the chloro group reduces electron density at the reactive site, slowing substitution rates .
Q. What computational methods validate the compound’s stability and intermolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) optimizes geometry and calculates HOMO-LUMO gaps to predict stability. Crystal packing analysis (e.g., via Mercury software) identifies π-π stacking or hydrogen bonding, as seen in 4-Chloro-N-(2-pyridyl)aniline’s dimeric structures . Molecular dynamics simulations assess solvent effects on conformational stability .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Systematic variance analysis (ANOVA) identifies critical factors. For instance, yields of N-aryl-2-nitrosoanilines vary with solvent polarity (aprotic > protic) and catalyst loading. Reproducing conditions from conflicting studies (e.g., 60°C vs. 80°C) under controlled environments clarifies discrepancies .
Q. Are there any known biological activities of this compound, and what assays are used to assess them?
- Methodological Answer : While direct data on this compound is limited, structurally related chlorinated anilines (e.g., 4-chloro-N-(2-methylpropyl)aniline hydrochloride) show antimicrobial activity via agar diffusion assays (MIC values) and anticancer potential via MTT assays (IC₅₀ against HeLa cells) . Structure-activity relationship (SAR) studies guide derivatization for enhanced bioactivity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
